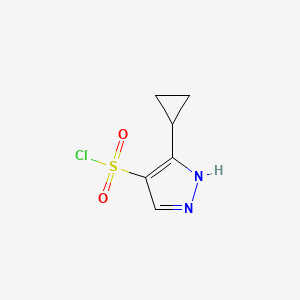

3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride

Description

3-Cyclopropyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic organic compound featuring a pyrazole core substituted with a cyclopropyl group at position 3 and a sulfonyl chloride group at position 2. This structure confers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly as a sulfonating agent or intermediate in cross-coupling reactions.

Properties

Molecular Formula |

C6H7ClN2O2S |

|---|---|

Molecular Weight |

206.65 g/mol |

IUPAC Name |

5-cyclopropyl-1H-pyrazole-4-sulfonyl chloride |

InChI |

InChI=1S/C6H7ClN2O2S/c7-12(10,11)5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) |

InChI Key |

PYDRENLBEKWPCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=NN2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles. One common method is the direct sulfonation of the aromatic ring by chlorosulfonic acid. The reaction is carried out by adding chlorosulfonic acid to the pyrazole derivative at low temperatures (around -20 to 0°C) in a solvent such as chloroform. The reaction is highly exothermic and requires careful control of temperature and addition rate to avoid side reactions .

Industrial Production Methods

In an industrial setting, the synthesis of 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and improved safety. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonate Thioesters: Formed by reaction with thiols.

Pyrazole N-oxides: Formed by oxidation.

Pyrazoline Derivatives: Formed by reduction.

Coupled Products: Formed by coupling reactions.

Scientific Research Applications

3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active sulfonamide derivatives with potential antibacterial, antifungal, and anticancer properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to undergo various chemical modifications.

Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.

Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related sulfonyl chlorides and pyrazole derivatives:

Reactivity and Stability

- Electrophilic Character : The sulfonyl chloride group in 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride is more reactive than the sulfanyl group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides) .

- Solubility : Unlike tetrahydropyran-4-sulfonyl chloride, which benefits from oxygen-mediated hydrogen bonding, the cyclopropyl group in the target compound may reduce aqueous solubility, favoring organic-phase reactions .

Biological Activity

3-Cyclopropyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

3-Cyclopropyl-1H-pyrazole-4-sulfonyl chloride is characterized by a pyrazole ring with a sulfonyl chloride group at the 4-position and a cyclopropyl substituent at the 3-position. The synthesis typically involves the reaction of cyclopropyl hydrazine with sulfonyl chlorides, followed by purification using techniques like NMR and mass spectrometry to confirm structure and purity.

Antagonism of Cannabinoid Receptors

One of the notable biological activities of 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride is its role as an antagonist of the cannabinoid receptor type 1 (CB1). This interaction suggests its potential in modulating the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and appetite control. Research indicates that this compound may influence these pathways, making it a candidate for further exploration in pain management and appetite regulation therapies.

Anti-inflammatory and Anti-tumor Properties

Studies have demonstrated that 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride exhibits anti-inflammatory and anti-nociceptive effects. These properties are particularly relevant in contexts such as chronic pain management and inflammatory diseases. Additionally, preliminary findings suggest potential anti-tumor activity, warranting further investigation into its mechanisms and efficacy against various cancer cell lines .

The mechanism by which 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride exerts its biological effects is primarily through its interaction with specific receptors and enzymes. The sulfonyl chloride moiety allows for covalent bonding with nucleophilic residues in proteins, potentially altering their function. This reactivity is crucial for its pharmacological activity, particularly in modulating receptor activity .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride, it is beneficial to compare it with structurally related compounds. The following table summarizes key features of similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5-Chloro-1-cyclopentyl-3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride | C₁₀H₁₃ClN₂O₂S | Contains an additional chlorine atom; different cyclic structure. |

| 3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonic acid | C₉H₁₁N₂O₃S | Lacks the chlorosulfonic group; used for different synthetic applications. |

| 3-Cyclopropyl-1-methyl-1H-pyrazole-4-sulfonic acid | C₉H₁₁N₂O₃S | Methyl substitution instead of propyl; altered biological activity profile. |

This comparison highlights how the specific structural features of 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride contribute to its distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of pyrazole derivatives, including 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride. For instance:

- Anti-tuberculosis Activity : A study evaluated various pyrazole derivatives for their efficacy against Mycobacterium tuberculosis, revealing that certain modifications could enhance activity significantly (MIC values <0.5 μM) .

- Antiproliferative Effects : Research on related pyrazole derivatives demonstrated promising antiproliferative activity against cancer cell lines, indicating a potential therapeutic role for compounds like 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.